molecular formula C9H12ClNO2 B2425096 2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride CAS No. 2309461-44-5

2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride

Cat. No.: B2425096
CAS No.: 2309461-44-5
M. Wt: 201.65
InChI Key: OOJMPUHPGPLTTE-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C9H11NO2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride typically involves the reaction of 3-methylpyridine with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through various techniques such as crystallization, filtration, and drying to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of products depending on the substituents introduced .

Scientific Research Applications

2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. It may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride include other pyridine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain research applications where other compounds may not be as effective .

Biological Activity

2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride is an organic compound with promising biological activities, particularly in pharmacology and medicinal chemistry. This compound, characterized by its unique structural features, has been the subject of various studies aimed at understanding its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride is C9H12ClNO2. It features a pyridine ring with a methyl group at the 3-position and a propanoic acid functional group. This specific substitution pattern contributes to its distinct reactivity and biological properties compared to other similar compounds.

Biological Activities

The biological activities of 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride can be categorized into several key areas:

1. Enzyme Interactions

Research indicates that this compound can modulate enzyme activity through specific binding interactions. Its ability to form hydrogen bonds and engage in π-π interactions enhances its role as a ligand in enzyme-substrate interaction studies. These properties make it a candidate for drug development, particularly in targeting enzymes involved in disease processes .

2. Antimicrobial Activity

Preliminary studies have shown that derivatives of pyridine compounds exhibit antimicrobial properties. Although specific data on the antimicrobial efficacy of 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride is limited, related compounds have demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi . For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against different bacterial strains .

3. Anti-inflammatory Properties

The compound has also been studied for potential anti-inflammatory effects. While direct evidence for this specific derivative is still emerging, similar pyridine derivatives have shown promise in reducing inflammation markers in various models .

The mechanism by which 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride exerts its biological effects likely involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to alterations in metabolic pathways relevant to disease states. Further studies are necessary to elucidate the exact molecular targets involved .

Case Studies

Several studies have investigated the biological effects of pyridine derivatives, providing insights into the potential applications of 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride:

  • Antimicrobial Efficacy : A study examined various pyridine derivatives for their antibacterial properties, noting that those with specific structural features exhibited significant activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Enzyme Modulation : Another research effort focused on the enzyme-inhibitory potential of similar compounds, highlighting their role as effective ligands that could lead to therapeutic advancements in treating enzyme-related diseases .

Comparative Analysis

To better understand the unique properties of 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-(3-Methylpyridin-4-yl)acetic acidAcetic acid functional groupModerate antimicrobial
2-(3-Methylpyridin-4-yl)butanoic acidButanoic acid functional groupEnhanced enzyme modulation
2-(3-Methylpyridin-4-yl)propanoic acidPropanoic acid functional groupPotential drug candidate

Properties

IUPAC Name

2-(3-methylpyridin-4-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-5-10-4-3-8(6)7(2)9(11)12;/h3-5,7H,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJMPUHPGPLTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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